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Abstract
YC-1, or 3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole, is a multifaceted small molecule that

has garnered significant interest in the scientific community for its dual mechanism of action.

Initially identified as a potent activator of soluble guanylyl cyclase (sGC), YC-1 has also been

characterized as a robust inhibitor of hypoxia-inducible factor-1α (HIF-1α). This technical guide

provides an in-depth overview of the discovery, history, and core functionalities of YC-1. It

details the compound's mechanism of action in both the nitric oxide/cyclic guanosine

monophosphate (NO/cGMP) signaling pathway and the cellular response to hypoxia.

Quantitative data on its efficacy and potency are presented in structured tables, and detailed

methodologies for key experimental procedures are provided. Furthermore, signaling pathways

and experimental workflows are visualized through diagrams to facilitate a comprehensive

understanding of this pivotal research compound.

Introduction and History
YC-1 was initially developed as a potential therapeutic agent for circulatory disorders due to its

ability to inhibit platelet aggregation and induce vasodilation. Its discovery marked a significant

advancement in the study of soluble guanylyl cyclase (sGC), the primary receptor for nitric

oxide (NO). Unlike NO and other heme-dependent sGC activators, YC-1 was found to activate

sGC in a NO-independent manner, representing a new class of sGC stimulators.
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Subsequent research unveiled a second, equally significant, function of YC-1: the inhibition of

hypoxia-inducible factor-1α (HIF-1α)[1]. HIF-1α is a master transcriptional regulator of the

cellular response to low oxygen levels (hypoxia) and plays a critical role in tumor progression

and angiogenesis. This discovery expanded the potential therapeutic applications of YC-1 into

oncology, positioning it as a novel anti-cancer agent. The dual functionality of YC-1 makes it a

unique tool for dissecting the intricate interplay between cGMP signaling and hypoxia-regulated

pathways.

Physicochemical Properties of YC-1
A clear understanding of the physicochemical properties of YC-1 is essential for its application

in experimental settings.

Property Value Reference

Chemical Name
3-(5'-Hydroxymethyl-2'-furyl)-1-

benzylindazole
[2]

Molecular Formula C₁₉H₁₆N₂O₂ [1][3][4]

Molecular Weight 304.34 g/mol [1][3][4]

CAS Number 170632-47-0 [1][3][4]

Appearance White to pale yellow powder [3]

Solubility
Soluble in DMSO and ethanol;

Insoluble in water
[1][5]

Mechanism of Action I: Soluble Guanylyl Cyclase
(sGC) Activation
YC-1 is a potent allosteric activator of sGC, a key enzyme in the nitric oxide (NO) signaling

pathway that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate

(cGMP). cGMP, in turn, acts as a second messenger, mediating various physiological

processes, including smooth muscle relaxation, inhibition of platelet aggregation, and

neurotransmission.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b235206?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12671019/
https://www.benchchem.com/product/b235206?utm_src=pdf-body
https://www.benchchem.com/product/b235206?utm_src=pdf-body
https://www.benchchem.com/product/b235206?utm_src=pdf-body
https://www.benchchem.com/product/b235206?utm_src=pdf-body
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/106/016/lucassyrobul.pdf
https://pubmed.ncbi.nlm.nih.gov/12671019/
https://www.assaygenie.com/dual-luciferase-reporter-assay-protocol
https://www.pubcompare.ai/protocol/rqDGrYsBwGXEOgeso_so/
https://pubmed.ncbi.nlm.nih.gov/12671019/
https://www.assaygenie.com/dual-luciferase-reporter-assay-protocol
https://www.pubcompare.ai/protocol/rqDGrYsBwGXEOgeso_so/
https://pubmed.ncbi.nlm.nih.gov/12671019/
https://www.assaygenie.com/dual-luciferase-reporter-assay-protocol
https://www.pubcompare.ai/protocol/rqDGrYsBwGXEOgeso_so/
https://www.assaygenie.com/dual-luciferase-reporter-assay-protocol
https://pubmed.ncbi.nlm.nih.gov/12671019/
https://www.researchgate.net/figure/Antitumour-activity-of-YC-1-in-MDA-MB-468-xenograft-mouse-model-MDA-MB-468-cells-were_fig1_261376967
https://www.benchchem.com/product/b235206?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b235206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


YC-1's activation of sGC is unique in that it can occur independently of NO. However, it also

acts synergistically with NO and carbon monoxide (CO), sensitizing the enzyme to these

gaseous ligands[6]. This results in a significant potentiation of cGMP production. The

mechanism involves YC-1 binding to a site on sGC distinct from the heme-binding site,

inducing a conformational change that enhances the enzyme's catalytic activity and its affinity

for NO and CO.

Quantitative Data: sGC Activation and Anti-platelet
Activity
The following table summarizes the key quantitative parameters of YC-1's activity on sGC and

its functional consequence on platelet aggregation.

Parameter Value Conditions Reference

sGC Activation (NO-

independent)
10-fold increase Purified sGC

EC₅₀ for sGC

Activation
1.9 μM

Denuded

phenylephrine-

contracted rabbit

aortic rings

[2]

IC₅₀ for Platelet

Aggregation
14.6 μM

Collagen-stimulated

washed rabbit

platelets

[2]

YC-1 Binding Affinity

(Kd)
9–21 μM In the absence of CO [7]

YC-1 Binding Affinity

(Kd)
0.6–1.1 μM In the presence of CO [7]

Signaling Pathway: YC-1 and sGC Activation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b235206?utm_src=pdf-body
https://med.emory.edu/departments/pharmacology-chemical-biology/murphy-lab/docs-images/lucassay.pdf
https://www.benchchem.com/product/b235206?utm_src=pdf-body
https://www.benchchem.com/product/b235206?utm_src=pdf-body
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/106/016/lucassyrobul.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/106/016/lucassyrobul.pdf
https://resources.novusbio.com/protocols/Western-Blot-protocol-for-HIF-1-alpha-Antibody-(NB100-134).pdf
https://resources.novusbio.com/protocols/Western-Blot-protocol-for-HIF-1-alpha-Antibody-(NB100-134).pdf
https://www.benchchem.com/product/b235206?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b235206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytosol

Nitric Oxide (NO)

Soluble Guanylyl
Cyclase (sGC)

Activates

YC-1

Allosterically Activates &
Sensitizes to NO/CO GTP cGMPConversion Protein Kinase G

(PKG)
Activates

Physiological Effects
(e.g., Vasodilation,

Inhibition of Platelet Aggregation)

Leads to

Click to download full resolution via product page

Caption: YC-1 signaling pathway for sGC activation.

Mechanism of Action II: Hypoxia-Inducible Factor-1α
(HIF-1α) Inhibition
In addition to its effects on sGC, YC-1 is a potent inhibitor of HIF-1α, a key transcription factor

that is stabilized under hypoxic conditions. HIF-1 is a heterodimer composed of an oxygen-

regulated α-subunit and a constitutively expressed β-subunit (ARNT). Under normoxic

conditions, HIF-1α is rapidly degraded via the von Hippel-Lindau (VHL) tumor suppressor-

mediated ubiquitination pathway. However, under hypoxia, HIF-1α is stabilized, translocates to

the nucleus, dimerizes with HIF-1β, and activates the transcription of numerous genes involved

in angiogenesis, glucose metabolism, and cell survival.

YC-1 has been shown to inhibit HIF-1α expression at the post-transcriptional level,

independent of its sGC-activating properties[1]. This inhibition leads to a downstream reduction

in the expression of HIF-1 target genes, such as vascular endothelial growth factor (VEGF),

which is a critical driver of angiogenesis in tumors. This anti-angiogenic effect underlies the

potential of YC-1 as an anti-cancer agent.

Quantitative Data: HIF-1α Inhibition and Anti-tumor
Activity
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The following table summarizes the in vivo efficacy of YC-1 in various tumor models.

Tumor Model YC-1 Dose
Treatment
Duration

Outcome Reference

Hep3B

hepatoma

xenografts

30 µg/g daily

(i.p.)
2 weeks

Significant tumor

growth inhibition
[1]

Caki-1 renal

carcinoma

xenografts

30 µg/g daily

(i.p.)
2 weeks

Significant tumor

growth inhibition
[1]

NCI-H87

stomach

carcinoma

xenografts

30 µg/g daily

(i.p.)
2 weeks

Significant tumor

growth inhibition
[1]

SiHa cervical

carcinoma

xenografts

30 µg/g daily

(i.p.)
2 weeks

Significant tumor

growth inhibition
[1]

SK-N-MC

neuroblastoma

xenografts

30 µg/g daily

(i.p.)
2 weeks

Significant tumor

growth inhibition
[1]

MDA-MB-468

breast cancer

xenografts

30 or 60

mg/kg/day (i.p.)
-

Dose-dependent

tumor growth

inhibition

[5]

Signaling Pathway: YC-1 and HIF-1α Inhibition
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Caption: YC-1 signaling pathway for HIF-1α inhibition.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b235206?utm_src=pdf-body-img
https://www.benchchem.com/product/b235206?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b235206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
This section provides an overview of the methodologies for key experiments used to

characterize the activity of YC-1.

Synthesis of YC-1
The synthesis of YC-1 can be achieved through various routes. A common approach starts

from indazole. The key steps involve:

Iodination of Indazole: Indazole is treated with iodine (I₂) and potassium hydroxide (KOH) in

dimethylformamide (DMF) to introduce an iodine atom at the 3-position.

Benzylation: The resulting 3-iodoindazole is then reacted with benzyl bromide (BnBr) in the

presence of a base such as potassium tert-butoxide (t-BuOK) and a phase transfer catalyst

like tetrabutylammonium iodide (Bu₄NI) in a solvent like tetrahydrofuran (THF) to attach the

benzyl group to the N1 position.

Suzuki or Stille Coupling: The final step involves a palladium-catalyzed cross-coupling

reaction (e.g., Suzuki or Stille coupling) between the 1-benzyl-3-iodoindazole and a suitable

furan derivative, such as 5-(hydroxymethyl)-2-furanboronic acid or a corresponding stannane

derivative, to yield YC-1.

Soluble Guanylyl Cyclase (sGC) Activity Assay
This assay measures the production of cGMP from GTP by sGC.

Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM triethanolamine

(TEA) buffer (pH 7.4), 1 mM EGTA, 10 mM 3-isobutyl-1-methylxanthine (IBMX, a

phosphodiesterase inhibitor), 1 mg/mL bovine serum albumin (BSA), 200 μM GTP, a creatine

phosphokinase/phosphocreatine regenerating system, 3 mM MgCl₂, and [α-³²P]GTP as a

tracer.

Enzyme and Compound Addition: Add purified sGC enzyme to the reaction mixture. For

stimulated conditions, add YC-1 (typically in DMSO, ensuring the final solvent concentration

is low) or an NO donor like sodium nitroprusside (SNP).

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b235206?utm_src=pdf-body
https://www.benchchem.com/product/b235206?utm_src=pdf-body
https://www.benchchem.com/product/b235206?utm_src=pdf-body
https://www.benchchem.com/product/b235206?utm_src=pdf-body
https://www.benchchem.com/product/b235206?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b235206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Termination: Stop the reaction by adding a solution of zinc carbonate or by heating.

Separation and Quantification: Separate the produced [³²P]cGMP from unreacted [α-³²P]GTP

using column chromatography (e.g., Dowex and alumina columns).

Measurement: Quantify the amount of [³²P]cGMP using liquid scintillation counting.

Western Blot for HIF-1α Detection
This protocol outlines the detection of HIF-1α protein levels in cell lysates.

Cell Culture and Treatment: Culture cells under normoxic (21% O₂) or hypoxic (1-5% O₂)

conditions. Treat cells with various concentrations of YC-1 for a specified duration.

Lysate Preparation:

Wash cells with ice-cold phosphate-buffered saline (PBS).

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor

cocktail. Due to the rapid degradation of HIF-1α, it is crucial to perform lysis quickly on ice.

For enhanced stability, some protocols recommend adding cobalt chloride (CoCl₂) to the

lysis buffer[8].

For nuclear HIF-1α detection, perform nuclear extraction using a commercial kit or a

standard protocol.

Protein Quantification: Determine the protein concentration of the lysates using a standard

method (e.g., BCA assay).

SDS-PAGE and Transfer:

Denature protein samples by boiling in Laemmli buffer.

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-

PAGE) on an appropriate percentage gel (e.g., 7.5%).

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose

membrane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b235206?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3125494/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b235206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Immunoblotting:

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered

saline with Tween 20 - TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

Wash the membrane several times with TBST.

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and visualize using an imaging system. A loading control (e.g., β-actin or lamin B1 for

nuclear extracts) should be probed on the same membrane to ensure equal protein loading.

HIF-1 Luciferase Reporter Assay
This assay measures the transcriptional activity of HIF-1.

Cell Transfection:

Co-transfect cells with a firefly luciferase reporter plasmid containing a promoter with

multiple copies of the hypoxia-response element (HRE).

Co-transfect a control plasmid expressing Renilla luciferase (driven by a constitutive

promoter, e.g., SV40 or TK) to normalize for transfection efficiency and cell viability.

Cell Treatment: After transfection, treat the cells with YC-1 under normoxic or hypoxic

conditions.

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

Luciferase Activity Measurement:

Use a dual-luciferase reporter assay system.
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In a luminometer plate, add the cell lysate to the firefly luciferase substrate and measure

the luminescence.

Subsequently, add the Renilla luciferase substrate (e.g., Stop & Glo® reagent) to the

same well to quench the firefly luciferase reaction and initiate the Renilla luciferase

reaction. Measure the luminescence again.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for

each sample. The results are typically expressed as relative luciferase units (RLU).

Conclusion
YC-1 stands as a seminal discovery in pharmacology and cell biology, offering a unique dual-

action profile that bridges the fields of cardiovascular research and oncology. Its ability to

modulate both the sGC/cGMP and the HIF-1α pathways provides researchers with a powerful

tool to investigate fundamental cellular processes. The comprehensive data and detailed

protocols presented in this guide are intended to facilitate further exploration of YC-1's

therapeutic potential and its utility in elucidating complex signaling networks. As research

continues, a deeper understanding of YC-1's multifaceted activities will undoubtedly pave the

way for novel therapeutic strategies targeting a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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